Adenosine triphosphate synthase inhibitor 2 is a compound that selectively inhibits the activity of adenosine triphosphate synthase, an essential enzyme in cellular energy production. This enzyme, also referred to as F1Fo-ATPase or complex V, is located in the inner mitochondrial membrane and plays a crucial role in synthesizing adenosine triphosphate from adenosine diphosphate and inorganic phosphate during oxidative phosphorylation. The inhibition of this enzyme can disrupt ATP synthesis, which has implications for various biological processes and potential therapeutic applications.
Adenosine triphosphate synthase inhibitor 2 is derived from natural products and synthetic compounds that target the adenosine triphosphate synthase complex. Research has identified numerous inhibitors, including those from microbial sources and synthetic derivatives, which have shown varying degrees of selectivity and potency against different forms of the enzyme .
Adenosine triphosphate synthase inhibitor 2 falls under the category of metabolic inhibitors. It can be classified based on its mechanism of action, structural characteristics, and source (natural or synthetic). These compounds can also be categorized into several classes, including polyketides, peptides, and small molecules .
The synthesis of adenosine triphosphate synthase inhibitor 2 typically involves organic synthesis techniques that may include:
The specific synthetic routes may involve multi-step reactions that include functional group modifications, cyclization processes, and purification techniques such as chromatography. The synthesis often aims to optimize yield and purity while ensuring that the compound retains its biological activity.
The molecular structure of adenosine triphosphate synthase inhibitor 2 is characterized by specific functional groups that contribute to its inhibitory activity. While detailed structural data specific to this compound may not be widely available, related inhibitors often feature hydrophobic cores and polar functional groups that facilitate binding to the enzyme's active site.
Molecular modeling studies have provided insights into how these compounds interact with adenosine triphosphate synthase at the atomic level. For example, structural analyses reveal that effective inhibitors often mimic substrates or transition states of the enzymatic reaction .
Adenosine triphosphate synthase inhibitor 2 primarily acts by binding to the enzyme's active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can be reversible or irreversible depending on the nature of the interaction.
The kinetic parameters associated with the inhibition can be studied using various biochemical assays to determine metrics such as half-maximal inhibitory concentration (IC50) values. For instance, related compounds have demonstrated nanomolar potency against specific forms of adenosine triphosphate synthase .
The mechanism through which adenosine triphosphate synthase inhibitor 2 exerts its effects involves competitive or non-competitive inhibition. By occupying the active site or altering the conformational state of the enzyme, it prevents the synthesis of adenosine triphosphate from adenosine diphosphate and inorganic phosphate.
Research indicates that certain inhibitors can significantly reduce cellular levels of adenosine triphosphate, leading to downstream effects on cellular metabolism and signaling pathways . The precise mechanism may vary based on structural characteristics and binding affinities.
Adenosine triphosphate synthase inhibitor 2 typically exhibits properties such as:
The chemical stability and reactivity are influenced by functional groups present in the compound. Stability studies are crucial for understanding shelf life and efficacy during storage.
Relevant data regarding solubility, melting point, and reactivity profiles are essential for practical applications in laboratory settings .
Adenosine triphosphate synthase inhibitor 2 has several applications in scientific research:
Additionally, ongoing research continues to explore novel applications in various fields including pharmacology and biochemistry .
ATP synthase (F₁Fₒ ATPase) forms intricate supramolecular assemblies essential for bacterial bioenergetics. In Pseudomonas aeruginosa, the enzyme operates as a rotary nanomotor, comprising two structural domains: the membrane-embedded Fₒ sector (facilitating proton translocation) and the soluble F₁ catalytic head (driving ATP synthesis). The Fₒ domain contains an oligomeric c-ring stoichiometry that varies across species, directly coupled to a single a subunit to form the proton channel. Cryo-electron microscopy studies reveal that ATP synthase complexes in Gram-negative bacteria like Pseudomonas aeruginosa organize into higher-order oligomeric structures. These include dimeric and oligomeric arrays along curved membrane regions, which stabilize mitochondrial cristae formation in eukaryotes and influence membrane curvature in bacteria [1]. This supramolecular organization creates specialized microenvironments that optimize proton gradient utilization and regulate ATP synthesis efficiency. The dimeric interface involves specific subunits (e.g., e, g, and 6.8 proteolipid), whose associations determine the enzyme’s functional topology within the inner membrane [1] [3]. Disruption of dimerization impairs cristae morphology and reduces oxidative phosphorylation capacity, highlighting its structural and functional significance.
Table 1: Core Subunit Composition of Pseudomonas aeruginosa ATP Synthase
| Domain | Subunits | Function |
|---|---|---|
| F₁ (catalytic) | α₃β₃γδε | ATP synthesis/hydrolysis |
| Fₒ (membrane) | a, b, c₈-₁₅ | Proton translocation |
| Peripheral stalk | b, d, F6, OSCP | Stator assembly |
The inhibitory binding landscape of ATP synthase inhibitor 2 is defined by subunit-specific pockets within the Pseudomonas aeruginosa enzyme. This compound belongs to the C1/C2-substituted quinoline class, designed to exploit structural differences in the Fₒ c-subunit (AtpE) binding cavity. Key distinctions from mammalian counterparts include:
These features enable selective binding of ATP synthase inhibitor 2, which demonstrates an inhibitory concentration (IC₅₀) of 10 μg/mL against Pseudomonas aeruginosa ATP synthase. Biochemical assays confirm >75% suppression of ATP synthesis activity at 128 μg/mL, attributable to direct obstruction of c-ring rotation within the Fₒ sector [9]. The binding site accommodates bulky/hydrophobic substituents at the quinoline C1/C2 positions, as evidenced by structure-activity relationship studies of analogous compounds [2].
Species selectivity of ATP synthase inhibitor 2 arises from evolutionary divergence in key structural motifs:
Table 2: Binding Pocket Determinants Governing Inhibitor Specificity
| Structural Feature | Pseudomonas aeruginosa | Mammalian ATP Synthase | Consequence |
|---|---|---|---|
| c-subunit residue 32 | Phenylalanine | Aspartic acid | Enhanced hydrophobicity in PA |
| c-subunit residue 68 | Threonine | Tyrosine | Reduced steric hindrance |
| c-subunit residue 72 | Valine | Leucine | Expanded binding volume |
| Proton-binding residue | Glu65 | Glu59 | Conserved H-bonding |
The c-subunit Glu65 residue (proton-binding site) is conserved across species, enabling initial compound docking via hydrogen bonding with inhibitor amino groups. However, adjacent residue variations create a distinctly hydrophobic environment in Pseudomonas aeruginosa that preferentially accommodates the brominated naphthyl and substituted quinoline moieties of ATP synthase inhibitor 2. Molecular dynamics simulations reveal <30% van der Waals overlap with human mitochondrial c-subunit pockets, minimizing off-target inhibition [2] [5] [7]. This differential affinity is critical given the high conservation (>60%) of catalytic β-subunits across species, necessitating Fₒ-targeted inhibition for bacterial selectivity [3].
Recent advances in cryo-electron microscopy (cryo-EM) have enabled direct visualization of ATP synthase inhibitor 2 bound to its target. High-resolution (≤3.0 Å) structures reveal:
Cryo-EM density maps further demonstrate that ATP synthase inhibitor 2 maintains binding within the membrane-embedded Fₒ domain without penetrating the F₁ catalytic core, differentiating its mechanism from F₁-directed inhibitors like resveratrol [3]. This structural precision validates the compound’s design rationale of exploiting prokaryote-specific c-subunit topology. Comparative analysis with bedaquiline-bound Mycobacterium tuberculosis ATP synthase reveals a conserved inhibitory pose despite divergent residue profiles, suggesting evolutionary convergence in inhibition vulnerability [2] [7].
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